3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with the molecular formula C20H24N2O6 . This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrole-1-carboxylic acid tert-butyl ester
- Benzyl ((benzyloxy)carbonyl)-L-tyrosinate
Uniqueness
Compared to similar compounds, 3-(2-Benzyloxycarbonylamino-2-carboxy-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H28N2O6 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-10-9-15(12-22)11-16(17(23)24)21-18(25)27-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,25)(H,23,24) |
InChI Key |
LASDXYVSCNIWCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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